2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
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Description
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H22FN3O4S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Neuroprotective and Analgesic Applications
Research has highlighted the significance of compounds that act on metabotropic glutamate receptors (mGluRs), such as mGluR5 antagonists, in neurodegeneration, addiction, anxiety, and pain management. These compounds, like MPEP and MTEP, have been extensively used to elucidate the physiological and pathophysiological functions of mGluR5, suggesting a potential area of application for related compounds in scientific research focused on central nervous system disorders (Lea & Faden, 2006).
Anti-Cancer Properties
Azepane-based motifs, which are part of the chemical structure , have been identified as possessing a variety of pharmacological properties, including anti-cancer capabilities. The development of azepane-containing analogs signifies an active area of medicinal chemistry, aiming at discovering new therapeutic agents for treating various diseases, including cancer. This suggests the relevance of such compounds in cancer research, where they could serve as leads or models for designing new anti-cancer drugs (Zha et al., 2019).
Analgesic Mechanisms of Action
Acetaminophen, known for its analgesic effects, has been studied extensively to understand its mechanisms of action, which could provide insights into the potential analgesic applications of structurally or functionally related compounds. The analgesic effect of acetaminophen, for instance, is now thought to be mediated by its metabolite AM404 acting on TRPV1 and cannabinoid 1 receptors, which could hint at similar pathways for related compounds (Ohashi & Kohno, 2020).
Environmental and Pharmacokinetic Studies
Research on acetaminophen as an environmental micropollutant and its pharmacokinetics offers a framework for assessing the environmental impact and metabolic pathways of related compounds. Understanding the occurrence, toxicity, removal strategies, and transformation pathways of acetaminophen in various environments can guide research on the environmental safety and biodegradation of similar chemical entities (Vo et al., 2019).
Properties
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4S/c20-16-7-3-4-8-17(16)21-18(24)14-22-13-15(9-10-19(22)25)28(26,27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12,14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBBSYSZKLPMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.